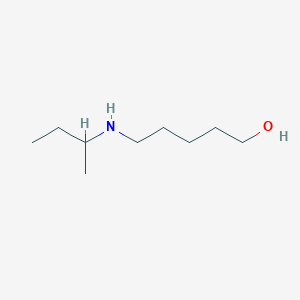
5-(Butan-2-ylamino)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Butan-2-ylamino)pentan-1-ol is an organic compound with the molecular formula C9H21NO It is a type of amino alcohol, characterized by the presence of both an amine group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-ylamino)pentan-1-ol typically involves the reaction of butan-2-amine with pentan-1-ol under specific conditions. One common method is the reductive amination of pentan-1-ol using butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel or palladium on carbon are often used to facilitate the reaction, and the process is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-(Butan-2-ylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
5-(Butan-2-ylamino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of 5-(Butan-2-ylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. This compound may also participate in metabolic pathways, where it undergoes enzymatic transformations .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-pentanol: Another amino alcohol with similar properties but different structural configuration.
Butan-2-amine: A simpler amine that lacks the hydroxyl group.
Pentan-1-ol: An alcohol that lacks the amine group.
Uniqueness
5-(Butan-2-ylamino)pentan-1-ol is unique due to the presence of both an amine and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Propiedades
Número CAS |
6622-27-1 |
|---|---|
Fórmula molecular |
C9H21NO |
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
5-(butan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-3-9(2)10-7-5-4-6-8-11/h9-11H,3-8H2,1-2H3 |
Clave InChI |
BGEVWGPSWDXWJF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















